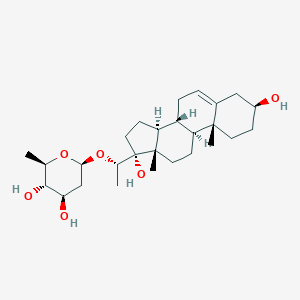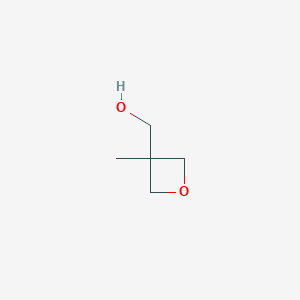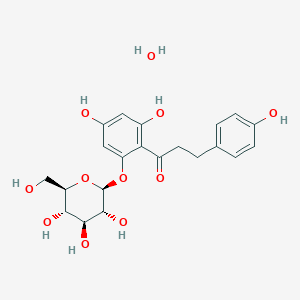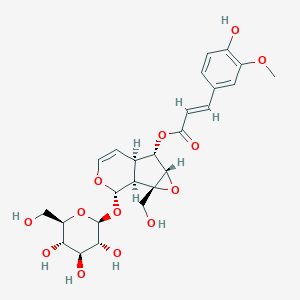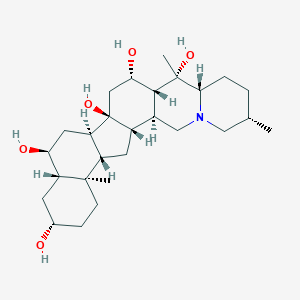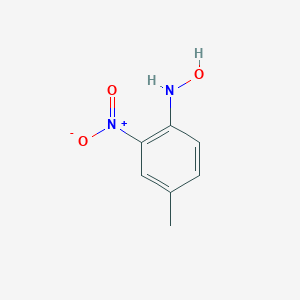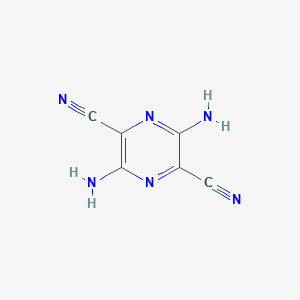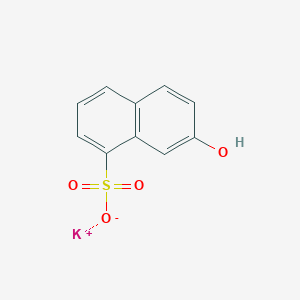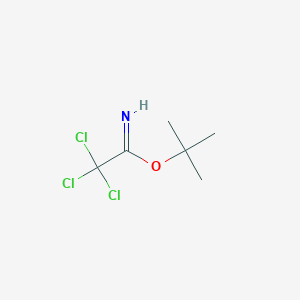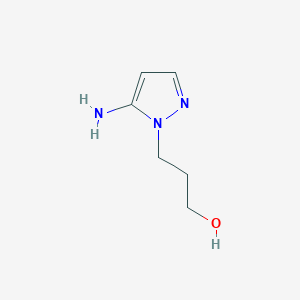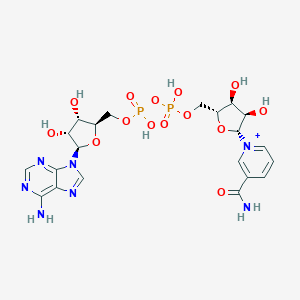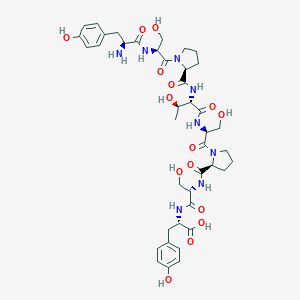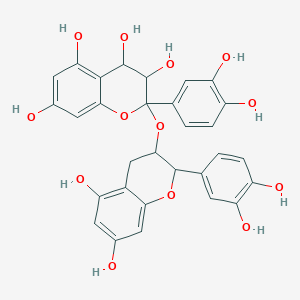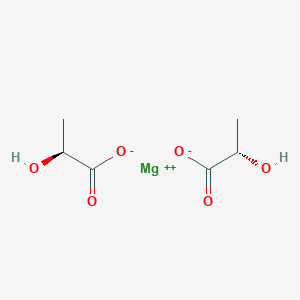
Magnesium l-lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium l-lactate is a compound that is formed by the combination of magnesium and lactic acid. It is a white, odorless, and water-soluble powder that has been studied for its potential health benefits. Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects, making it a promising area of research.
Mecanismo De Acción
The exact mechanism of action of magnesium l-lactate is not fully understood. However, it is thought to work by regulating the levels of magnesium in the body. Magnesium is an essential mineral that is involved in many physiological processes, including muscle contraction, nerve function, and bone health. Magnesium l-lactate may help to maintain optimal magnesium levels, which in turn may help to support overall health.
Efectos Bioquímicos Y Fisiológicos
Magnesium l-lactate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis. Additionally, it has been shown to have a positive effect on bone health, which may make it useful in the prevention and treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using magnesium l-lactate in lab experiments is that it is a water-soluble compound, which makes it easy to work with. Additionally, it has been well-studied and has a known mechanism of action, which makes it a reliable compound to use in research. However, one limitation of using magnesium l-lactate is that it may not be suitable for all types of experiments. For example, if the research is focused on the effects of a specific compound on a particular cell type, magnesium l-lactate may not be the most appropriate compound to use.
Direcciones Futuras
There are many potential future directions for research on magnesium l-lactate. One area of research could be focused on the potential role of magnesium l-lactate in the prevention and treatment of osteoporosis. Additionally, further research could be done to explore the anti-inflammatory effects of magnesium l-lactate, and its potential use in the treatment of inflammatory conditions such as arthritis. Further studies could also investigate the potential antioxidant properties of magnesium l-lactate and its potential use in protecting cells from damage caused by free radicals.
Métodos De Síntesis
Magnesium l-lactate can be synthesized by reacting magnesium hydroxide with lactic acid. The reaction produces magnesium lactate and water. The resulting compound can be purified and used for research purposes.
Aplicaciones Científicas De Investigación
Magnesium l-lactate has been studied for its potential health benefits. It has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Magnesium l-lactate has also been studied for its potential role in the prevention and treatment of osteoporosis. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Propiedades
Número CAS |
132344-20-8 |
|---|---|
Nombre del producto |
Magnesium l-lactate |
Fórmula molecular |
C6H10MgO6 |
Peso molecular |
202.45 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-hydroxypropanoate |
InChI |
InChI=1S/2C3H6O3.Mg/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2/t2*2-;/m00./s1 |
Clave InChI |
OVGXLJDWSLQDRT-CEOVSRFSSA-L |
SMILES isomérico |
C[C@@H](C(=O)[O-])O.C[C@@H](C(=O)[O-])O.[Mg+2] |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |
Otros números CAS |
862886-19-9 1698883-44-1 |
Sinónimos |
Magnesium (S) lactate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



